2,4,6-Pyridinetriamine

Description

Structural Significance within Pyridine (B92270) Chemistry

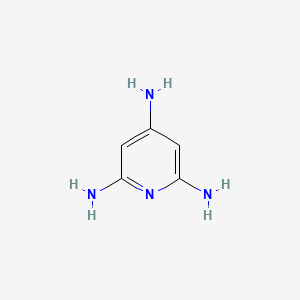

The structure of 2,4,6-pyridinetriamine is fundamentally based on the pyridine ring, a heterocyclic aromatic compound with the chemical formula C₅H₅N. wikipedia.orgvedantu.com The defining feature of this compound is the substitution of hydrogen atoms with amino (-NH₂) groups at the 2, 4, and 6 positions of the pyridine ring. This symmetrical arrangement of amino groups, with two in the meta position and one in the ortho position relative to the ring's nitrogen atom, results in a planar, electron-rich pyridine core. This electron-rich nature arises from the lone pair of electrons on each amino nitrogen, which can be delocalized into the aromatic π-system.

The presence and positioning of the three amino groups significantly influence the compound's electronic properties and reactivity. This specific isomeric form distinguishes it from other triamino-substituted pyridines, such as 2,3,6-triaminopyridine and 3,4,5-triaminopyridine, each possessing distinct chemical characteristics. ontosight.ai The molecular formula of this compound is C₅H₈N₄, and it has a molecular weight of approximately 124.14 g/mol . nih.gov

| Parameter | Value |

| Molecular Formula | C₅H₈N₄ |

| Molecular Weight | 124.14 g/mol |

| CAS Number | 4860-00-8 |

| IUPAC Name | pyridine-2,4,6-triamine |

| SMILES | C1=C(C=C(N=C1N)N)N |

| InChIKey | MWVKGSABHBJPOX-UHFFFAOYSA-N |

This table is based on data from PubChem and other chemical databases. nih.gov

Overview of Research Domains and Analytical Perspectives

The unique structural and electronic properties of this compound make it a valuable compound in several areas of chemical research, including materials science and coordination chemistry.

In materials science , this compound serves as a building block for the synthesis of advanced materials. ontosight.ai For instance, it has been used in the formation of two-dimensional covalent organic frameworks (2D-COFs). cnislab.com These materials are of interest for their tunable electronic and optoelectronic properties, with potential applications in semiconductors and photofunctional devices. cnislab.com The incorporation of the nitrogen-rich this compound into these frameworks allows for the rational tuning of their band gaps. cnislab.com

In coordination chemistry , the amino groups of this compound can act as ligands, donating their lone pair of electrons to form coordination complexes with metal ions. mdpi.comlibretexts.org The tridentate nature of this ligand, with three potential binding sites, allows for the formation of stable and structurally diverse metal complexes. The study of such complexes is crucial for the development of new catalysts and materials with specific magnetic or electronic properties. ontosight.airsc.org

From an analytical perspective , various standard techniques can be employed to characterize this compound and its derivatives. These methods are essential for confirming the structure, purity, and properties of the synthesized compounds.

| Analytical Technique | Information Obtained |

| NMR Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, including the chemical environment of protons and carbon atoms. |

| Mass Spectrometry (MS) | Determines the molecular weight and can help elucidate the structure by analyzing fragmentation patterns. |

| X-ray Crystallography | Offers precise information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as the N-H bonds of the amino groups and the C=N and C=C bonds of the pyridine ring. energetic-materials.org.cn |

| High-Performance Liquid Chromatography (HPLC) | Used for the separation, identification, and quantification of the compound in a mixture. cdc.goveuropa.eu |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule, which is related to its conjugation and electronic structure. rsc.org |

This table outlines common analytical methods and their applications in the study of organic compounds like this compound.

The synthesis of this compound itself can be achieved through various organic synthesis routes, often involving the amination of a suitably substituted pyridine precursor. ontosight.ai For example, a potential method involves the nucleophilic amination of a halogenated pyridine, such as 2,4,6-trichloropyridine (B96486).

Structure

3D Structure

Properties

CAS No. |

4860-00-8 |

|---|---|

Molecular Formula |

C5H8N4 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

pyridine-2,4,6-triamine |

InChI |

InChI=1S/C5H8N4/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H6,6,7,8,9) |

InChI Key |

MWVKGSABHBJPOX-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(N=C1N)N)N |

Canonical SMILES |

C1=C(C=C(N=C1N)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4,6 Pyridinetriamine and Its Derivatives

Multi-Component Reactions (MCRs) for Pyridine (B92270) Core Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules like substituted pyridines in a single step from three or more starting materials. These reactions are valued for their atom economy and procedural simplicity.

Condensation Strategies

Condensation reactions are a cornerstone for the synthesis of heterocyclic compounds. While direct one-pot synthesis of 2,4,6-pyridinetriamine via condensation is not extensively documented, analogous and related structures are commonly prepared using these methods. For instance, multi-component condensation reactions involving aromatic aldehydes, malononitrile (B47326), and primary amines can yield 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives. scispace.comscispace.com These reactions showcase the construction of a polysubstituted aminopyridine core from simple acyclic precursors.

A closely related and well-documented reaction is the synthesis of 2,4,6-triaminopyrimidine (B127396), which involves the condensation of malononitrile and guanidine (B92328). researchgate.netjocpr.com This process can be achieved in a one-pot reaction, sometimes involving an intermediate like 5-nitroso-2,4,6-triaminopyrimidine, which is subsequently isomerized or reduced. google.comprepchem.com For example, reacting malononitrile with guanidine hydrochloride and sodium nitrite (B80452) in an aqueous medium can produce the guanidine salt of isonitrosomalonitrile, which is then thermally isomerized in a solvent like dimethylformamide (DMF) to yield 5-nitroso-2,4,6-triaminopyrimidine. google.comprepchem.com Such strategies highlight a viable pathway for constructing highly aminated heterocyclic rings through the careful selection of nitrogen-containing building blocks.

Applications of Hexamethyldisilazane (HMDS) as a Nitrogen Source

Hexamethyldisilazane (HMDS) serves as an effective nitrogen source in various MCRs for synthesizing nitrogen-containing heterocycles. Its application is particularly noted in the Kröhnke pyridine synthesis and related methodologies, often facilitated by microwave irradiation to improve reaction times and yields. In these reactions, HMDS can provide the nitrogen atom required for the pyridine ring, reacting with other components like chalcones or a combination of ketones and aldehydes.

Role of Lewis Acids in Selective Synthesis

Lewis acids play a critical role in controlling the selectivity and efficiency of MCRs for pyridine synthesis. In reactions using HMDS as a nitrogen source, Lewis acids such as Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·OEt₂) can direct the reaction pathway towards the desired heterocyclic core. researchgate.net For instance, in the MCR of aromatic ketones and aldehydes with HMDS, the choice of Lewis acid can selectively promote the formation of either pyridine or pyrimidine (B1678525) derivatives. The Lewis acid is believed to activate the substrates and catalyze the cyclization and dehydration steps, leading to the final aromatic product. nih.gov Research has shown that TMSOTf is particularly effective in mediating the Kröhnke-type synthesis of 2,4,6-triarylpyridines from chalcones and HMDS under microwave conditions.

Functionalization and Derivatization Routes

An alternative major strategy for synthesizing this compound involves starting with a pre-formed pyridine ring and introducing the amino groups through functionalization reactions.

Amination Processes on Pyridine Precursors

The direct substitution of leaving groups, such as halogens, on a pyridine ring with amino groups is a common and effective strategy. The starting material for synthesizing this compound via this route is typically a 2,4,6-trihalopyridine, such as 2,4,6-trichloropyridine (B96486) or 2,4,6-tribromopyridine (B1317647).

The reaction of 2,4,6-tribromopyridine with ammonia (B1221849) in solvents like water or butanol can lead to the stepwise substitution of the bromine atoms. researchgate.net These reactions often produce a mixture of products, including 2-amino-4,6-dibromopyridine, 4-amino-2,6-dibromopyridine, and 2,4-diamino-6-bromopyridine. researchgate.net Complete amination to form this compound requires forcing conditions due to the deactivating effect of the already-introduced amino groups on subsequent nucleophilic substitutions. Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, offer a highly efficient and regioselective route for aminating halopyridines. While this has been extensively demonstrated for dichloropyridines, the principles are applicable to more halogenated systems. researchgate.net

| Precursor | Reagent/Catalyst | Product(s) | Reference(s) |

| 2,4,6-Tribromopyridine | Ammonia | 2-Amino-4,6-dibromopyridine, 4-Amino-2,6-dibromopyridine, 2,4-Diamino-6-bromopyridine | researchgate.net |

| 2,4-Dichloropyridine | Anilines / Pd catalyst | 4-Chloro-N-phenylpyridin-2-amines | researchgate.net |

| 2,6-Dichloropyridine | Ammonia | 2,6-Diaminopyridine | ontosight.ai |

Reduction Methodologies for Nitro-Pyridines

The introduction of amino groups via the reduction of nitro groups is a fundamental transformation in the synthesis of aromatic amines. This route involves the initial synthesis of a pyridine ring bearing nitro groups at the 2, 4, and 6 positions, or a combination of nitro and amino/halo groups, followed by a reduction step.

The synthesis of the required nitropyridine precursors can be challenging. For example, the direct nitration of 2-aminopyridine (B139424) with mixed acid initially forms 2-nitraminopyridine, which then rearranges upon heating to a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. dtic.mil Accessing precursors for this compound often involves multi-step sequences. A plausible route could involve the synthesis of 2,6-diamino-4-nitropyridine and its subsequent reduction.

The reduction of the nitro groups is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C). nih.gov For example, the hydrogenation of 2-chloro-3,5-dinitropyridine (B146277) in the presence of Pd/C is an effective method to produce 3,5-diaminopyridine. nih.gov Similarly, 2-amino-4-nitropyridine oxynitride can be reduced with a metal catalyst to form 2,4-diaminopyridine. google.com The reduction of a suitable dinitro-aminopyridine or trinitropyridine precursor under similar conditions would yield the target this compound.

| Precursor | Reducing Agent/Catalyst | Product | Reference(s) |

| 2-Chloro-3,5-dinitropyridine | H₂, Pd/C | 3,5-Diaminopyridine | nih.gov |

| 2,3-Dinitropyridine | H₂, Pd/C | 2,3-Diaminopyridine | |

| 2-Amino-4-nitropyridine oxynitride | Metal catalyst | 2,4-Diaminopyridine | google.com |

| 2-Amino-3-nitropyridine | Iron, acidified ethanol | 2,3-Diaminopyridine | orgsyn.org |

Formation via Oxime Intermediates

The synthesis of the pyridine ring is a fundamental objective in organic chemistry, and various strategies have been developed to construct this heterocyclic scaffold. One such approach involves the use of oxime intermediates. While a direct, one-step synthesis of this compound from an oxime precursor is not extensively documented, the formation of 2,4,6-trisubstituted pyridines through reactions involving oximes is well-established. These methods provide a conceptual framework for the potential synthesis of this compound.

An efficient method for synthesizing 2,4,6-triaryl pyridines involves the decarboxylative oxidative coupling of arylacetic acids with acetophenone (B1666503) oximes. This reaction proceeds at room temperature and utilizes in situ generated singlet molecular oxygen. mdpi.com Another approach is the copper and secondary amine co-catalyzed [3+3] type condensation of O-acetyl ketoximes with α,β-unsaturated aldehydes, which allows for the modular synthesis of a variety of substituted pyridines under mild conditions. researchgate.net Furthermore, polysubstituted pyridines can be obtained from oxime acetates using ammonium (B1175870) iodide as a dual-function promoter that facilitates both the reduction of the oxime N-O bond and subsequent condensation reactions. rsc.org

The general principle of these syntheses often involves the formation of a key intermediate from the oxime, which then undergoes cyclization and aromatization to form the pyridine ring. For instance, O-acetyl ketoximes can react with allylic alcohols in a palladium-catalyzed Heck-type reaction to generate pyridines. researchgate.net This process is believed to proceed through an alkylideneamino-palladium(II) species. Rhodium(III) catalysis has also been employed for the coupling of α,β-unsaturated carboxylic acids with α,β-unsaturated O-pivaloyl oximes to yield substituted pyridines. researchgate.net

A hypothetical pathway to this compound could involve the initial synthesis of a 2,4,6-trisubstituted pyridine with functional groups that can be subsequently converted to amino groups. For example, a 2,4,6-trihalopyridine, potentially synthesized from a precursor derived from an oxime, could undergo amination. The Chichibabin reaction, which involves treating pyridine with sodium amide, is a classic method for introducing an amino group at the 2-position and can lead to 2,6-diamination with excess reagent. bhu.ac.inwikipedia.org A more direct regioselective synthesis of 2,4,6-triaminopyridines has been achieved starting from 2,6-dibromo-4-nitropyridine, which undergoes sequential amination reactions. researchgate.net This highlights that multi-step synthetic sequences are often necessary for producing unsymmetrically substituted aminopyridines.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like pyridines. rsc.org These approaches often focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.gov For the synthesis of aminopyridines, green methods such as catalyst-free and solvent-free multicomponent reactions have been developed, offering advantages like high yields and mild reaction conditions. mdpi.com

Solid-Support Catalysis

A key aspect of green chemistry is the use of heterogeneous catalysts, particularly those on a solid support, which can be easily separated from the reaction mixture and potentially reused. rsc.org In the context of pyridine synthesis, various solid-supported catalysts have been investigated. For example, titanium silicate (B1173343) (TS-1), a solid acid catalyst, has been used for the one-pot, solvent-free synthesis of 2,4,6-triaryl pyridines via the cyclocondensation of an acetophenone, an aryl aldehyde, and ammonium acetate. rsc.org

Magnetically recoverable nanocatalysts are another class of solid supports that have gained significant attention. rsc.org These catalysts, often based on iron oxide nanoparticles (Fe₃O₄), can be functionalized with catalytically active species and are easily removed from the reaction medium using an external magnet. rsc.org For instance, magnetic nanoparticles coated with a sulfonic acid group have been used as a recyclable catalyst for the synthesis of N-substituted pyrroles, a related class of nitrogen heterocyles, under microwave irradiation and solvent-free conditions. researchgate.net

The table below summarizes examples of solid-supported catalysts used in the synthesis of pyridine derivatives.

| Catalyst | Reactants | Product | Reaction Conditions | Yield (%) |

| Titanium Silicate (TS-1) | Acetophenone, Aryl aldehyde, Ammonium acetate | 2,4,6-Triaryl Pyridine | Solvent-free | Excellent |

| Fe₃O₄@SiO₂@Pr-SO₃H | 1,3-Indandione, Aromatic aldehydes, Acetophenone, Ammonium acetate | Indeno[1,2-b]pyridines | Solvent-free, 80 °C | Not specified |

| SrFe₁₂O₁₉ | Aromatic aldehydes, Acetophenone derivatives, Malononitrile, Ammonium acetate | 2-Amino-3-cyanopyridine | Solvent-free, 100 °C | Not specified |

This table presents data for the synthesis of various pyridine derivatives, illustrating the application of solid-support catalysis in forming the pyridine core, a key step that could be adapted for this compound synthesis.

Catalyst Reusability Considerations

For example, an iron-based metal-organic framework (MOF), VNU-22, used for the synthesis of 2,4,6-triphenylpyridines, was easily recovered and reused without a significant loss of catalytic performance. researchgate.net Another magnetic nanocatalyst was reported to be reusable for seven cycles without a significant drop in its activity for a Buchwald-Hartwig amination reaction, a key type of reaction for forming C-N bonds. researchgate.net A palladium-containing nanomagnetic catalyst demonstrated recyclability for at least six cycles in Suzuki cross-coupling reactions. researchgate.net

The reusability of a deep eutectic solvent (DES) catalyst used in the synthesis of pyranopyrimidines was also demonstrated. The catalyst could be recovered by liquid-liquid extraction and reused for several consecutive runs with only a slight decrease in catalytic activity. ijcrcps.com

The table below illustrates the reusability of selected solid-supported catalysts in the synthesis of various heterocyclic compounds.

| Catalyst | Reaction | Number of Cycles | Final Yield (%) |

| VNU-22 (Fe-MOF) | Synthesis of 2,4,6-triphenylpyridines | Not specified | No significant loss |

| Fe₃O₄-based nanocatalyst | Buchwald-Hartwig amination | 7 | Not specified |

| Pd-AcAc-Am-Fe₃O₄@SiO₂ | Suzuki cross-coupling | 6 | Not specified |

| Deep Eutectic Solvent (DES) | Synthesis of pyranopyrimidines | 4 | 71 |

This table showcases the reusability of various catalysts in reactions that are relevant to the synthesis of functionalized nitrogen heterocycles.

Mechanistic Insights and Reactivity of 2,4,6 Pyridinetriamine

Nucleophilic and Electrophilic Pathways of the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 2,4,6-pyridinetriamine is significantly influenced by the presence of three amino groups. These groups are strong activators, enhancing the electron density of the pyridine ring and making it more susceptible to electrophilic attack. Conversely, the inherent electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. bhu.ac.in

The amino groups at the 2, 4, and 6-positions exert a powerful electron-donating effect through resonance, increasing the electron density at the carbon atoms of the ring. This heightened electron density makes the pyridine ring more reactive towards electrophiles than pyridine itself. However, the lone pair of electrons on the ring nitrogen can also be protonated in acidic conditions, which would deactivate the ring towards electrophilic substitution.

While the electron-rich nature of the ring generally disfavors nucleophilic aromatic substitution, such reactions can occur under specific conditions, especially if a good leaving group is present on the ring. The reactivity towards nucleophiles can be enhanced by N-oxidation of the pyridine ring, which withdraws electron density and makes the ring more electrophilic. bhu.ac.in For instance, pyridine-N-oxide is more reactive towards both electrophilic and nucleophilic reagents than pyridine. bhu.ac.in

The strategic placement of amino groups in this compound creates a unique reactivity profile. The molecule can act as a nucleophile through its amine functionalities or the electron-rich ring, and also be subject to electrophilic attack on the ring. This dual reactivity makes it a versatile building block in organic synthesis.

Reactivity of Amine Functionalities

The chemistry of this compound is largely dominated by the lone pair of electrons on the nitrogen atoms of the three amino groups, rendering them both basic and nucleophilic. uomustansiriyah.edu.iq These primary amine groups readily react with a variety of electrophiles. britannica.com

Key reactions involving the amine functionalities include:

Acylation: Primary and secondary amines readily undergo acylation where a hydrogen atom is replaced by an acyl group. britannica.com This can be achieved using reagents like acid chlorides, anhydrides, or esters to form the corresponding amides. britannica.com

Alkylation: Amines can react with alkyl halides in nucleophilic substitution reactions to form secondary, tertiary amines, and ultimately quaternary ammonium (B1175870) salts through exhaustive alkylation. britannica.commsu.edu

Reaction with Aldehydes and Ketones: Primary amines react with aldehydes and ketones to form imines (Schiff bases). britannica.com

Reaction with Nitrous Acid: Aliphatic primary amines react with nitrous acid to yield nitrogen gas and a mixture of alcohols and alkenes. britannica.com Aromatic amines, however, form diazonium salts, which are highly versatile intermediates in organic synthesis. britannica.com

Formation of Ureas and Thioureas: Reaction with isocyanates and isothiocyanates leads to the formation of ureas and thioureas, respectively. britannica.com

The nucleophilicity of the amine groups can be influenced by steric hindrance and the electronic effects of the pyridine ring. The presence of three amine groups suggests the possibility of sequential or selective reactions at different amine sites, depending on the reaction conditions and the nature of the electrophile.

Exploration of Specific Reaction Mechanisms

The Zincke reaction involves the transformation of a pyridine into a pyridinium (B92312) salt by reaction with 2,4-dinitro-chlorobenzene and a primary amine. wikipedia.org This reaction proceeds through the formation of a Zincke salt, which is an N-(2,4-dinitrophenyl)pyridinium salt. wikipedia.orgenamine.net Subsequent reaction with a primary amine leads to the opening of the pyridine ring, followed by a ring-closing step to form a new pyridinium salt. wikipedia.org This process is an example of an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism. wikipedia.org

When secondary amines are used, the reaction yields 5-(dialkylamino)penta-2,4-dienals, known as Zincke aldehydes. wikipedia.orgsynarchive.com These aldehydes are valuable synthetic intermediates. wikipedia.org

While the direct application of the Zincke reaction to this compound is not extensively documented in the provided search results, the principles of nucleophilic addition, ring-opening, and ring-closing are relevant to understanding its potential transformations. The electron-rich nature of the this compound ring could influence its reactivity towards the formation of the initial Zincke salt and the subsequent ring-opening process. It is conceivable that the amino groups could compete with the ring nitrogen for the initial reaction with the activating agent.

Electrocyclic reactions, which are intramolecular pericyclic reactions, are another class of ring-opening and ring-closing transformations. uniurb.itlibretexts.org These reactions can be initiated thermally or photochemically and proceed with high stereospecificity. uniurb.itmsu.edu The outcome of these reactions (conrotatory or disrotatory) depends on the number of π-electrons involved and the reaction conditions. uniurb.itmasterorganicchemistry.com For instance, a 6π-electron system undergoes disrotatory ring closure under thermal conditions and conrotatory closure under photochemical conditions. msu.edumasterorganicchemistry.com While specific examples involving this compound are not provided, the general principles of electrocyclic reactions could be applicable to its derivatives under appropriate conditions.

Recent research has also explored sequential ring-opening and ring-closing reactions to convert para-substituted pyridines into meta-substituted anilines, highlighting the synthetic utility of such transformations. nih.gov

Stability and Degradation Characteristics

The stability of this compound and its derivatives can be influenced by several factors, including exposure to air, light, and pH. Some related compounds, such as 4-methyl-2,3,5-pyridinetriamine, are known to be unstable upon exposure to atmospheric oxygen and are often isolated as hydrochloride salts to improve stability. ahajournals.org Similarly, other pyridine-diamine derivatives are noted to be air-sensitive. chem960.comchem960.com

The degradation of this compound can be studied under various conditions:

Accelerated Degradation: Exposure to polar and nonpolar solvents at elevated temperatures can reveal solvent-specific reactivity and potential degradation products, such as the oxidation of amino groups to nitro derivatives.

pH-Dependent Stability: The stability of the compound can vary significantly with pH. In acidic conditions (below pH 4), the amino groups are likely to be protonated, which can reduce their nucleophilicity and potentially enhance the stability of the compound against certain degradation pathways.

Light Sensitivity: Photodegradation can occur if the compound absorbs UV-Vis light. Storing the compound in amber vials can mitigate this.

The symmetrical arrangement of the amino groups in this compound may contribute to its relative stability compared to asymmetrically substituted isomers. However, the presence of multiple reactive amine groups also presents potential pathways for degradation, such as oxidation. The introduction of certain functional groups can also impact stability; for example, a nitroso group can increase reactivity and pose stability challenges.

Coordination Chemistry of 2,4,6 Pyridinetriamine As a Poly Amine Ligand

Ligand Design and Coordination Principles

The design of 2,4,6-pyridinetriamine as a ligand is centered on its potential to act as a multidentate donor. The symmetric placement of the amino groups at the 2, 4, and 6-positions creates an electron-rich pyridine (B92270) core. This arrangement allows the molecule to function as a tridentate ligand, coordinating to a metal center through the pyridine nitrogen and two of the amino groups. The lone pairs of electrons on the nitrogen atoms of the amino groups and the pyridine ring make them effective Lewis bases, capable of donating electron pairs to a metal ion, which acts as a Lewis acid. libretexts.org

The coordination principles are governed by the hard and soft acid-base (HSAB) theory. The nitrogen donors of this compound are considered hard bases, which suggests a preference for coordinating with hard or borderline metal ions. The geometry of the ligand, with its planar pyridine ring, also plays a crucial role in determining the stereochemistry of the resulting metal complexes. The presence of multiple amine groups also introduces the possibility of hydrogen bonding, which can influence the crystal packing and stability of the coordination compounds.

Formation and Characterization of Metal Complexes

The formation of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Research has shown that pyridine-based ligands can coordinate with a wide array of metal ions. While specific studies on this compound are focused, the broader family of pyridine-based ligands provides insight into its potential. It is anticipated to form stable complexes with transition metals, alkaline-earth metals, and lanthanides. For instance, related pyridine derivatives have been shown to form complexes with first-row transition metals such as Ni(II), Cu(I), and Ag(I). jscimedcentral.com Specifically, this compound has been noted for its ability to form complexes with transition metals like Fe³⁺ and Cu²⁺.

The coordination of pyridine-2,4,6-tricarboxylic acid, a related ligand, with a variety of metal ions further illustrates the broad potential of the pyridine scaffold. rsc.org

Table 1: Examples of Metal Ions Coordinated by Pyridine-Based Ligands

| Metal Ion Category | Examples of Metal Ions | Reference |

|---|---|---|

| Transition Metals | Ni(II), Cu(I), Ag(I), Fe(III), Cu(II), Cd(II), Mn(II) | jscimedcentral.comrsc.org |

| Alkaline-Earth Metals | Mg(II), Ca(II), Sr(II), Ba(II) | rsc.org |

This table includes examples from related pyridine-based ligands to illustrate the potential coordination partners for this compound.

Other characterization techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine ring and amino groups.

NMR Spectroscopy: To probe the structure of diamagnetic complexes in solution.

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

Elemental Analysis: To confirm the stoichiometry of the complex. rsc.org

The coordination of this compound to a metal center significantly modulates its electronic properties. The amino groups are strong electron-donating groups, which increases the electron density on the pyridine ring. This electronic enrichment can influence the redox properties of the metal center. Density Functional Theory (DFT) calculations have suggested that the electron-donating effects of the amino groups can lead to enhanced π-backdonation in metal complexes. This, in turn, can alter the redox potentials of the metal.

In a related study on a macrocyclic nickel complex with a pyridine-triamine ligand, the pyridine coordination was found to be crucial for its activity in electrochemical water oxidation, highlighting the role of the ligand in facilitating redox processes. rsc.org The ability to tune the electronic properties of the metal center by modifying the ligand is a key aspect of designing functional coordination complexes for applications in catalysis and materials science. cnislab.com

While a tridentate coordination mode is expected to be common for this compound, other coordination modes are also possible depending on the metal ion, the reaction conditions, and the presence of other ligands. For instance, it could act as a bidentate ligand, coordinating through the pyridine nitrogen and one amino group, or as a monodentate ligand through the pyridine nitrogen. It could also act as a bridging ligand, connecting two metal centers.

The coordination geometry around the metal ion is dictated by its nature and coordination number. Transition metal complexes of pyridine derivatives are known to adopt various geometries, including octahedral, square planar, tetrahedral, and trigonal structures. jscimedcentral.com For example, Ni(II) can form complexes with all these geometries. jscimedcentral.com Lanthanide ions, with their larger ionic radii and higher coordination numbers, can form complexes with more complex geometries. The study of related ligands like 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine (TPTZ) with lanthanides shows that the coordination number can be high, and the geometry is often distorted. mdpi.com

Comparison with other Pyridyl-Based Ligands

The coordination chemistry of this compound can be better understood by comparing it with other pyridyl-based ligands.

Pyridine: As the parent heterocycle, pyridine is a monodentate ligand. jscimedcentral.com The introduction of three amino groups in this compound significantly increases its denticity and electron-donating ability.

Diiminopyridines (DIP): These are tridentate pincer ligands with imine sidearms at the 2,6-positions of the pyridine ring. wikipedia.org Unlike the simple amino groups in this compound, the imine groups in DIP ligands have π-accepting capabilities, which can lead to different electronic properties in their metal complexes. wikipedia.org

Pyridine-2,4,6-tricarboxylic acid: In contrast to the electron-donating amino groups, the carboxylic acid groups are electron-withdrawing. This difference in electronic nature will significantly alter the properties of the resulting metal complexes, affecting the stability and reactivity of the metal center. rsc.org

Pyridine-triamine vs. all-amine ligands: A study comparing a macrocyclic nickel complex with a pyridine-triamine ligand to one with an all-amine coordinated ligand found that the pyridine-containing ligand offered greater stability in electrochemical water oxidation. rsc.org This suggests that the inclusion of the pyridine ring can be advantageous for creating robust catalysts.

The diverse nature of pyridyl-based ligands, from simple pyridines to complex functionalized systems, provides a rich platform for the design of coordination compounds with tailored properties. researchgate.net The specific arrangement and nature of the substituents on the pyridine ring are critical in determining the coordination behavior and the functionality of the resulting metal complexes.

Supramolecular Chemistry and Self Assembly of 2,4,6 Pyridinetriamine Systems

Principles of Molecular Recognition and Non-Covalent Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. These interactions, though individually weaker than covalent bonds, collectively dictate the structure and stability of supramolecular assemblies. For molecules like 2,4,6-pyridinetriamine, the primary non-covalent interactions at play are hydrogen bonds, π-π stacking, and electrostatic interactions.

The amino groups (-NH2) at the 2, 4, and 6 positions of the pyridine (B92270) ring are potent hydrogen bond donors, while the nitrogen atom within the pyridine ring and the amino groups themselves can act as hydrogen bond acceptors. This multiplicity of donor and acceptor sites allows for the formation of extensive and robust hydrogen-bonding networks. Studies on analogous compounds, such as 2,4,6-triaminopyrimidine (B127396), have demonstrated the formation of one-dimensional supramolecular networks through hydrogen-bonding interactions with anions like nitrate. researchgate.net The crystal structure of 2,4,6-triaminopyrimidine-1,3-diium dinitrate reveals that O···H/H···O, N···H/H···N, and C···H/H···C interactions are the most significant contributors to the packing arrangement. researchgate.net

| Interaction Type | Donor/Acceptor Sites on this compound | Significance in Supramolecular Assembly |

| Hydrogen Bonding | Donor: Amino groups (-NH₂) Acceptor: Pyridine nitrogen, Amino groups (-NH₂) | Directs the formation of specific, directional interactions, leading to ordered networks. |

| π-π Stacking | Aromatic pyridine ring | Contributes to the stabilization of layered or stacked structures. |

| Electrostatic Interactions | Partial positive charges on hydrogen atoms of amino groups; Partial negative charge on pyridine nitrogen | Influence the orientation and association of molecules, particularly in the presence of ions. |

| van der Waals Forces | Entire molecule | Provide non-directional, stabilizing interactions that contribute to the overall cohesion of the assembly. |

Coordination-Driven Self-Assembly

Coordination-driven self-assembly is a powerful strategy for constructing complex supramolecular architectures with well-defined shapes and sizes. This approach utilizes the directional bonding between metal ions and organic ligands to guide the assembly process. Pyridine and its derivatives are classic ligands in this context due to the strong and predictable coordination of the pyridine nitrogen to a wide range of metal centers.

While specific research on the coordination-driven self-assembly of this compound is not extensively documented, the behavior of related polypyridyl ligands provides a strong indication of its potential. Ligands such as 2,4,6-tris(2-pyridyl)-s-triazine have been widely used to create a variety of mono- and polynuclear metal complexes and coordination polymers. nih.gov The tridentate nature of such ligands, forming multiple five-membered metallocycles, showcases the versatility of the pyridine motif in constructing complex structures. nih.gov

The geometry of the organic ligand and the coordination preference of the metal ion are the key determinants of the final supramolecular architecture. By carefully selecting these components, it is possible to program the self-assembly process to yield discrete structures such as polygons, cages, and grids. For instance, the reaction of ditopic pyridyl ligands with appropriate metal precursors can lead to the formation of molecular squares or triangles.

Given the potential of this compound to act as a multitopic ligand, it could theoretically be employed in the construction of such discrete architectures. The amino groups could be functionalized to introduce additional coordination sites, or they could participate in secondary interactions, such as hydrogen bonding, to direct the assembly of more complex structures.

A key feature of supramolecular systems formed through non-covalent interactions is their dynamic and reversible nature. This allows for self-organization, where the system can spontaneously correct defects and arrive at the most thermodynamically stable structure. This process of dynamic self-correction is a hallmark of coordination-driven self-assembly, enabling the high-yield formation of well-defined architectures.

In a system involving this compound and metal ions, the coordination bonds would be labile, allowing for the dissociation and re-association of the components. This dynamic equilibrium ensures that any kinetically trapped, non-ideal structures can rearrange into the desired, thermodynamically favored supramolecular assembly.

Role of this compound in Supramolecular Polymer Formation

Supramolecular polymers are polymeric chains that are formed and held together by non-covalent interactions. These materials exhibit unique properties, such as responsiveness to external stimuli and self-healing capabilities, owing to the reversible nature of their linkages.

Applications in Materials Science and Engineering

Polymer Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs) based on Pyridinetriamine Scaffolds

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. The incorporation of pyridinetriamine-based units into COF structures imparts unique properties due to the presence of basic pyridine (B92270) nitrogen atoms and functional amine groups within the framework.

The design of COFs utilizing pyridinetriamine scaffolds often involves leveraging the C3 symmetry of derivatives like 2,4,6-tris(4-aminophenyl)pyridine. These tri-functional monomers can be reacted with complementary linear or triangular building blocks, such as dialdehydes, to form stable, porous two-dimensional (2D) networks.

A notable example is the synthesis of a pyridine-based 2D COF, termed TAPP-DBTA-COF, which is constructed through the condensation of 2,4,6-tris(4-aminophenyl)pyridine (TAPP) and 2,5-dibromobenzene-1,4-dicarbaldehyde (DBTA). rsc.org The resulting framework exhibits a crystalline structure with permanent porosity. The synthesis of such frameworks typically involves solvothermal methods, where the reactants are heated in a high-boiling-point solvent for an extended period to facilitate the formation of a crystalline, ordered structure. The reversibility of the imine bond formation is crucial for the "error-correction" process that leads to a crystalline material rather than an amorphous polymer. rsc.org

The ordered pore structure and high specific surface area are defining features of these materials, distinguishing them from their amorphous counterparts (covalent organic polymers, or COPs), which can be synthesized from the same monomers but lack long-range order. rsc.org

The inherent porosity and chemical nature of pyridinetriamine-based frameworks make them promising candidates for gas adsorption and separation. The nitrogen-rich structure, featuring both pyridine and amine functionalities, is expected to exhibit strong interactions with acidic gases like carbon dioxide (CO₂).

While specific gas adsorption data for a COF directly synthesized from 2,4,6-pyridinetriamine is not extensively documented, studies on related amine-functionalized and nitrogen-rich COFs provide insight into their potential performance. For instance, COFs functionalized with aromatic amine groups have demonstrated high CO₂/N₂ selectivity. researchgate.net In one study, an amine-functionalized COF showed a CO₂ uptake of 1.12 mmol/g at 273 K and 1 bar, with a high CO₂/N₂ IAST selectivity of 83 under flue gas conditions. researchgate.net This high selectivity is attributed to the physisorptive interaction between the amine groups and CO₂ molecules. researchgate.net

Triazine-based covalent organic frameworks, which also feature a high nitrogen content, have been studied for CO₂ and hydrocarbon adsorption. mdpi.com The performance of these materials is closely linked to their specific surface area and the presence of nitrogen sites that can interact with gas molecules. mdpi.com It is therefore anticipated that COFs derived from pyridinetriamine would exhibit favorable CO₂ adsorption capacities and selectivities, making them suitable for applications in carbon capture and gas purification.

Table 1: Gas Adsorption Properties of Representative Nitrogen-Rich Porous Organic Frameworks

| Framework Name | Building Blocks | Gas Uptake (CO₂) | Selectivity | Reference |

|---|---|---|---|---|

| Me3TFB-(NH2)2BD | Amine-functionalized linkers | 1.12 mmol/g (at 273 K, 1 bar) | CO₂/N₂ IAST Selectivity: 83 | researchgate.net |

| CTF-1 | 1,4-dicyanobenzene | ~1.32 mmol/g (at 298 K, 1 bar) | Data for CO₂/CH₄ and C₂H₆/CH₄ calculated | mdpi.com |

The incorporation of photoactive building blocks into COF backbones is a key strategy for developing materials with tailored optoelectronic properties. The pyridinetriamine unit, as part of a larger conjugated system within a COF, can influence the material's electronic structure and photocatalytic activity.

The strategic incorporation of pyridine nitrogen moieties into a COF skeleton has been shown to create a strengthened donor-acceptor (D-A) structure. jlu.edu.cn This D-A character can facilitate the effective separation of photogenerated charge carriers and promote rapid electron transfer, which are crucial for photocatalysis. jlu.edu.cn In one example, a pyridine nitrogen-modified COF demonstrated a nearly three-fold enhancement in the photocatalytic production of hydrogen peroxide (H₂O₂) compared to the unmodified version. jlu.edu.cn This improvement was attributed to a shift in the oxygen reduction reaction (ORR) mechanism from a two-step to a more efficient one-step pathway, enabled by the electronic effects and increased surface polarity from the pyridine units. jlu.edu.cn

Furthermore, the inherent photostability of the 2,4,6-triaminopyrimidine (B127396) molecule itself has been investigated. Theoretical studies have identified ultrafast internal conversion channels that allow the molecule to dissipate absorbed UV energy non-radiatively on a picosecond timescale, returning to the ground state. rsc.org This intrinsic photostability is a desirable trait for building blocks intended for use in photocatalytic and other optoelectronic materials that are exposed to light.

Metal-Organic Frameworks (MOFs) and Hybrid Materials

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While the direct use of this compound as a primary building block in MOF synthesis is not widely reported, its amine functionalities present significant potential for the post-synthetic modification and functionalization of existing MOF structures.

Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into MOFs after the framework has been assembled. nih.govrsc.org This approach allows for the incorporation of chemical groups that might not be stable under the conditions of MOF synthesis. The amine groups of this compound are well-suited for a variety of PSM reactions, such as amide couplings and isocyanate condensations. nih.gov

For example, MOFs containing accessible amine groups, such as UiO-66-NH₂, are common platforms for PSM. nih.gov These primary amines can be chemically altered to introduce new functionalities. While direct modification with this compound is not documented, other aminopyridines have been used to functionalize MOFs. In one study, 2-, 3-, and 4-aminopyridine (B3432731) were used to modify UiO-66 particles, demonstrating the feasibility of grafting pyridine-containing molecules onto MOF structures. researchgate.net Theoretically, the multiple amine groups on this compound could be used to cross-link linkers within a MOF or to create a high density of basic sites, which could be beneficial for catalysis or selective adsorption. The successful functionalization often depends on maintaining the crystallinity and porosity of the parent MOF. rsc.org

Polymer-grafted MOFs are hybrid materials that combine the porosity and crystallinity of MOFs with the processability and mechanical properties of polymers. rsc.org Grafting polymers onto the external surface or within the pores of MOFs can prevent particle aggregation, improve compatibility with polymer matrices, and introduce new functionalities. rsc.orgnih.gov

The synthesis of these hybrid materials can be achieved through two main strategies: "grafting from" and "grafting to". The "grafting from" approach involves anchoring a polymerization initiator to the MOF surface and subsequently growing the polymer chains in situ. nih.gov The "grafting to" method involves attaching pre-synthesized polymer chains to the MOF. researchgate.net

The amine groups of this compound could serve as potential anchoring points for both strategies. For the "grafting to" approach, the amine groups could react with polymers containing complementary functional groups (e.g., carboxylic acids, isocyanates) to form covalent bonds. For the "grafting from" approach, the amine groups on a pyridinetriamine-functionalized MOF could be modified to attach a polymerization initiator. Although specific examples utilizing this compound for this purpose are not yet reported, the general methodologies for creating MOF-polymer hybrids are well-established and highlight a potential future application for this versatile compound. rsc.orgnih.gov

Development of Advanced Functional Materials with Tunable Properties

The strategic use of this compound and its structural analogs, particularly 2,4,6-triaminopyrimidine (TAP), has paved the way for the development of a new class of advanced functional materials with highly tunable properties. The presence of multiple reactive amine groups and the nitrogen-rich heterocyclic core in these building blocks allows for the construction of complex porous organic polymers (POPs) and for the modification of other material frameworks. Researchers have demonstrated that by carefully selecting the co-monomers and controlling the synthesis conditions, it is possible to tailor the structural, electronic, and chemical properties of the resulting materials to suit specific applications in catalysis, gas storage, and photocatalysis.

A significant area of research has been the synthesis of porous organic polymers through the condensation of TAP with various aldehyde linkers. The choice of the aldehyde co-monomer has a profound impact on the properties of the resulting POPs, including their surface area, porosity, and thermal stability. These tunable characteristics, in turn, dictate the functional applications of the materials.

For instance, a nitrogen-rich porous organic polymer, designated as TAP-POP, was synthesized through a cost-effective and catalyst-free Schiff base condensation between 2,4,6-triaminopyrimidine and terephthalaldehyde. researchgate.net This material exhibited significant potential as a heterogeneous base catalyst. In another study, an imine-linked polymer organic framework was created using 2,4,6-triaminopyrimidine and isophthalaldehyde, demonstrating the versatility of TAP in forming porous structures with different linkage isomers. mdpi.com This particular framework showed promising capabilities for the storage and release of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S). mdpi.com

The tunability of these materials is further highlighted by comparing the properties of POPs synthesized with different aldehydes. The structural variations in the aldehyde linker directly influence the pore structure and surface area of the resulting polymer, which are critical parameters for applications in gas adsorption and catalysis.

Table 1: Properties of Porous Organic Polymers Derived from 2,4,6-Triaminopyrimidine

| Polymer Name | Co-monomer | BET Surface Area (m²/g) | Thermal Stability | Key Application | Reference |

|---|---|---|---|---|---|

| TAP-POP | Terephthalaldehyde | 51 | Stable up to 300°C | Heterogeneous base catalysis | researchgate.net |

| i-POF | Isophthalaldehyde | 51 | Stable up to 300°C | NO (1.6 mmol/g) and H₂S (0.97 mmol/g) adsorption and release | mdpi.com |

Beyond the synthesis of novel porous polymers, 2,4,6-triaminopyrimidine has also been effectively utilized to modify and enhance the properties of existing materials. A notable example is the copolymerization of TAP with melamine (B1676169) to create a modified graphitic carbon nitride (g-C₃N₄) framework. acs.org This strategic incorporation of TAP allows for the precise tuning of the electronic band structure and photocatalytic activity of g-C₃N₄.

The research demonstrated that by varying the molar ratio of TAP to melamine in the synthesis, the carbon content and, consequently, the electronic properties of the resulting material could be systematically altered. This tunability has significant implications for the development of more efficient photocatalysts for environmental remediation. For example, the photocatalytic activity for the degradation of rhodamine B was significantly enhanced in the TAP-modified g-C₃N₄. acs.org

Table 2: Tunable Photocatalytic Properties of TAP-Doped Poly(triazine imide)

| Material | TAP Content (%) | Degradation Rate of Rhodamine B (x 10⁻³ min⁻¹) | Reference |

|---|---|---|---|

| Pure PTI | 0 | 0.6 | acs.org |

| TAP-doped PTI | 25 | - | acs.org |

| 50 | - | ||

| 75 | 2.8 |

These detailed research findings underscore the significant potential of this compound and its analogs as versatile building blocks for the rational design and synthesis of advanced functional materials. The ability to precisely tune the material properties by judiciously selecting co-monomers and synthetic strategies opens up a vast design space for creating novel materials with tailored functionalities for a wide range of applications in materials science and engineering.

Catalytic Roles of 2,4,6 Pyridinetriamine and Its Complexes

Transition Metal Catalysis Involving Pyridinetriamine Ligands

Photoinitiated Polymerization utilizing Pyridinetriamine-based Systems

Photoinitiated polymerization is a process that utilizes light to generate reactive species that initiate polymerization. In many systems, a photoinitiator absorbs light and, in its excited state, interacts with a co-initiator to produce free radicals. Amines are commonly used as co-initiators in these systems epo.orgnsf.gov. For example, derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been investigated as photosensitizers in bimolecular photoinitiating systems for various types of photopolymerization nih.gov. These studies demonstrate the potential of aminopyridine structures to participate in photo-redox processes. While this suggests a plausible role for 2,4,6-Pyridinetriamine as a co-initiator, specific research demonstrating its use in photoinitiated polymerization is not found in the available literature.

The general mechanism for a Type II photoinitiator system involving an amine co-initiator is presented in the table below.

| Step | Process | Description |

| 1 | Light Absorption | The photoinitiator (PI) absorbs a photon of light, promoting it to an excited state (PI*). |

| 2 | Intersystem Crossing | The excited singlet state may convert to a more stable triplet state. |

| 3 | Interaction with Co-initiator | The excited photoinitiator interacts with the amine co-initiator, typically through hydrogen abstraction or electron transfer, to generate free radicals. |

| 4 | Initiation | The generated radicals react with a monomer, initiating the polymerization chain reaction. |

General Catalytic Mechanisms (e.g., Nucleophilic Acyl Transfer)

Nucleophilic acyl transfer is a fundamental reaction in organic chemistry, and various catalysts have been developed to facilitate this process. Pyridine (B92270) and its derivatives, such as 4-(dimethylamino)pyridine (DMAP), are well-known nucleophilic catalysts for acyl transfer reactions. The catalytic cycle typically involves the nucleophilic pyridine attacking an acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is then attacked by the alcohol or amine, transferring the acyl group and regenerating the catalyst.

The general mechanism for DMAP-catalyzed acyl transfer is as follows:

Activation: The nucleophilic pyridine catalyst attacks the acylating agent (e.g., an acid anhydride), displacing a leaving group and forming an N-acylpyridinium salt.

Acyl Transfer: The alcohol or amine nucleophile attacks the activated acyl group of the N-acylpyridinium salt.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, yielding the acylated product and regenerating the pyridine catalyst.

While the catalytic activity of various aminopyridines in such reactions has been explored, the specific application of this compound as a nucleophilic catalyst for acyl transfer reactions has not been detailed in the reviewed scientific literature.

Theoretical and Computational Chemistry Studies of 2,4,6 Pyridinetriamine

Quantum Chemical Methods

Quantum chemical methods are fundamental in elucidating the electronic structure and properties of molecules like 2,4,6-pyridinetriamine. While specific studies on this compound are limited, research on its close isomer, 2,4,6-triaminopyrimidine (B127396) (TAP), offers valuable analogous insights.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Studies on the isomer 2,4,6-triaminopyrimidine (TAP) have employed DFT to analyze its noncovalent interactions and structural properties, particularly in the context of prebiotic chemistry. nih.gov These calculations have been crucial in understanding the hydrogen-bonding capabilities of TAP, revealing that its pairing strength with cyanuric acid is comparable to that of the canonical adenine-uracil (A:U) base pair in RNA. nih.gov

DFT calculations have also been used to determine properties such as deglycosylation barriers. For TAP ribonucleosides, these barriers were found to be greater than those for canonical ribonucleosides, suggesting a higher resistance to environmental degradation. nih.gov The electronic properties of various pyrimidine (B1678525) derivatives have also been investigated using DFT to understand their adsorption mechanisms on surfaces like graphene oxide. dergipark.org.tr

Table 1: Comparison of Hydrogen-Bond Strength

| Base Pair | Hydrogen-Bond Strength |

|---|---|

| TAP : Cyanuric Acid | Comparable to A:U |

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy. For the isomer 2,4,6-triaminopyrimidine, static multireference quantum-chemical calculations have been utilized to investigate its ultrafast excited-state dynamics. rsc.org These studies are critical for understanding the photostability of the molecule, a key property for potential prebiotic nucleobases. rsc.org The calculations help to map out the potential energy surfaces of the electronic states and identify pathways for non-radiative decay after UV absorption. rsc.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to study the dynamic behavior of molecules and their interactions. MD simulations have been used to analyze the structural properties of ribonucleosides and oligonucleotides containing the isomer 2,4,6-triaminopyrimidine (TAP). nih.gov These simulations provide insights into the conformational preferences, such as the glycosidic conformation of TAP ribonucleosides, which were found to be similar to those of canonical ribonucleosides. nih.gov Furthermore, MD simulations have revealed that helices containing TAP and cyanuric acid are tightly packed, suggesting that such prebiotic polymers would have been shielded from water, aiding their stability and potential for self-replication. nih.gov

Prediction of Electronic Structures and Spectroscopic Properties

Computational methods are powerful tools for predicting the electronic structures and spectroscopic properties of molecules. For the isomer 2,4,6-triaminopyrimidine, multireference quantum-chemical calculations have been used to study its lowest-lying electronic states. rsc.org These calculations are essential for understanding the molecule's response to UV radiation and its photostability. The study identified ultrafast internal conversion channels that allow the molecule to dissipate the energy from UV absorption and return to the ground state on a picosecond timescale. rsc.org This rapid decay is a crucial feature for any potential prebiotic nucleobase to survive in the early Earth's high-radiation environment. rsc.org

Table 2: Predicted Excited-State Dynamics of 2,4,6-triaminopyrimidine

| Property | Finding | Significance |

|---|---|---|

| Excited-State Lifetime | Picosecond timescale | Competitive with canonical pyrimidine nucleobases, indicating high photostability. rsc.org |

Mechanistic Investigations using Computational Techniques

Computational Design of New Pyridinetriamine-Based Systems

The computational design of new molecules based on a specific scaffold is a key strategy in modern drug discovery and materials science. While there are no specific examples of the computational design of new systems based on this compound in the search results, the general approach involves using the pyridinetriamine core as a starting point for in silico modifications. nih.govauctoresonline.orgnih.govresearchgate.net

The process typically involves:

Scaffold Hopping and Virtual Screening: Identifying the this compound scaffold in databases of chemical compounds and using it as a query to find structurally similar molecules with desired properties.

Structure-Activity Relationship (SAR) Studies: Computationally modifying the peripheral amino groups with different functional groups to explore how these changes affect the molecule's electronic properties, binding affinity to a target, or other characteristics. nih.gov

Molecular Docking and ADMET Prediction: Using the designed derivatives in molecular docking simulations to predict their binding modes and affinities to biological targets. nih.govresearchgate.net Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are also computationally predicted to assess the drug-likeness of the designed compounds. auctoresonline.org

This in silico approach allows for the rapid screening of a large number of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new functional molecules. nih.govnih.govresearchgate.netmalariaworld.org

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of substituted pyridines exist, the development of more efficient, sustainable, and versatile synthetic routes to 2,4,6-pyridinetriamine and its derivatives is a key area of future research. rsc.org Current strategies often involve multi-step processes that may suffer from low yields or require harsh reaction conditions. Future efforts will likely focus on the following:

Catalytic Convergent Synthesis: The development of one-pot reactions that utilize catalysis to assemble the pyridine (B92270) ring with the desired amine functionalities in a single, efficient step. rsc.org This could involve novel cross-coupling strategies or domino reactions that minimize waste and improve atom economy.

Green Chemistry Approaches: The use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or flow chemistry) will be crucial for the sustainable production of this compound-based materials.

Functional Group Tolerance: Designing synthetic pathways that are tolerant of a wide range of functional groups will enable the creation of a diverse library of this compound derivatives with tailored properties for specific applications.

Advanced Characterization Techniques for Complex Systems

A thorough understanding of the structure-property relationships in materials derived from this compound is essential for their optimization. As more complex architectures, such as polymers, metal-organic frameworks (MOFs), and supramolecular assemblies, are developed, advanced characterization techniques will be indispensable.

Future research will likely involve a multi-technique approach to probe these systems across different length and time scales:

| Characterization Technique | Information Gained |

| Spectroscopic Methods | |

| UV-Vis Spectroscopy | Provides insights into the electronic transitions and conjugation within the molecular or material structure. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Elucidates the precise molecular structure and connectivity of this compound derivatives and their interactions in solution. researchgate.net |

| Fourier Transform Infrared (FT-IR) | Identifies functional groups and can be used to monitor reactions and study intermolecular interactions, such as hydrogen bonding. researchgate.net |

| X-ray Diffraction (XRD) | Determines the crystal structure of solid-state materials, providing crucial information on packing, porosity, and long-range order. researchgate.net |

| Microscopy Techniques | |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and microstructure of materials. |

| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the internal structure of materials at the nanoscale. |

| Computational Modeling | Complements experimental data by predicting molecular geometries, electronic properties, and reaction mechanisms. |

These advanced techniques will be critical for correlating the molecular design of this compound-based systems with their macroscopic properties and performance.

Rational Design of High-Performance Materials

The ability to predict and control the properties of materials at the molecular level is a central goal of materials science. Rational design, often guided by computational modeling, will be a powerful tool for developing high-performance materials based on this compound. nih.govnih.gov

Key areas for the application of rational design include:

Polymer Chemistry: The amine groups of this compound can serve as reactive sites for polymerization. By carefully selecting co-monomers and polymerization techniques, polymers with tailored thermal stability, mechanical strength, and electronic properties can be designed for applications in electronics, aerospace, and coatings.

Coordination Chemistry and MOFs: The nitrogen atoms of the pyridine ring and the amine substituents are excellent ligands for metal ions. This allows for the rational design of metal-organic frameworks (MOFs) with specific pore sizes, surface areas, and catalytic activities for applications in gas storage, separation, and catalysis.

Supramolecular Chemistry: The hydrogen bonding capabilities of the amine groups can be exploited to direct the self-assembly of complex supramolecular architectures. This bottom-up approach can be used to create functional materials for sensing, drug delivery, and molecular electronics.

A significant research effort is being directed towards the design of novel inhibitors for various kinases, which are crucial targets in cancer therapy. nih.govnih.gov The pyridine and pyrimidine (B1678525) scaffolds are key components in these rationally designed inhibitors. nih.govnih.govnih.govresearchgate.net

Interdisciplinary Research Opportunities

The versatility of this compound creates numerous opportunities for interdisciplinary research, bridging the gap between fundamental chemistry and applied sciences.

Medicinal Chemistry: Derivatives of this compound are being explored for their potential as therapeutic agents. nih.gov For instance, substituted pyrido[2,3-d]pyrimidines have been synthesized and evaluated as cytotoxic agents and apoptosis inducers in cancer cells. nih.gov The core structure is also found in compounds designed as antiviral agents. nih.gov The ability to functionalize the pyridine ring allows for the tuning of the molecule's biological activity and pharmacokinetic properties.

Materials Science and Engineering: Collaboration between chemists and materials scientists will be essential for translating the unique properties of this compound-based molecules into functional devices and materials. This includes the development of novel composites, membranes, and electronic components.

Environmental Science: The chelating properties of this compound and its derivatives could be harnessed for applications in environmental remediation, such as the removal of heavy metal ions from contaminated water.

The continued exploration of this compound and its derivatives at the intersection of these disciplines is expected to yield significant scientific advancements and technological innovations.

Q & A

Q. What are the established synthetic routes for 2,4,6-Pyridinetriamine, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer: While direct synthetic protocols for this compound are not explicitly detailed in the literature, analogous methods for triaminopyridines suggest nucleophilic amination of halogenated precursors (e.g., 2,4,6-tribromopyridine) under controlled ammonia or amine flow. Optimization involves:

- Temperature control : Reactions typically proceed at 80–120°C to balance yield and selectivity .

- Catalyst use : Palladium or copper catalysts enhance amination efficiency.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures isolates the product.

Note: Reaction progress should be monitored via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. What spectroscopic characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer: A combination of techniques is critical:

- NMR Spectroscopy :

- ¹H NMR : Expect three distinct NH₂ signals (δ 5.8–6.2 ppm) and pyridine protons (δ 7.5–8.5 ppm).

- ¹³C NMR : Pyridine carbons adjacent to amino groups resonate at δ 140–150 ppm .

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 139.1 (C₅H₇N₄⁺).

- X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks (e.g., N–H···N interactions) .

- Elemental Analysis : Verify %C, %H, and %N match theoretical values (C: 43.48%, H: 5.07%, N: 51.45%) .

Advanced Research Questions

Q. How does the substitution pattern of amino groups in this compound influence its electronic properties and reactivity in coordination chemistry applications?

- Methodological Answer: The symmetric placement of amino groups at the 2,4,6-positions creates a planar, electron-rich pyridine core, enabling:

- Metal coordination : Acts as a tridentate ligand, forming complexes with transition metals (e.g., Fe³⁺, Cu²⁺). Stability constants (log K) can be measured via potentiometric titrations .

- Electronic effects : DFT calculations reveal enhanced π-backdonation due to amino group electron-donating effects, altering redox potentials (e.g., E₁/2 shifts by +0.3 V vs. SCE in Fe complexes) .

Comparative studies with 2,4,5-triaminopyridine show reduced symmetry lowers ligand field splitting .

Q. What computational chemistry approaches are suitable for modeling the tautomeric equilibria and protonation states of this compound under physiological conditions?

- Methodological Answer:

- Tautomer Prediction : Use Gaussian 16 with the B3LYP/6-311++G(d,p) basis set to calculate relative energies of tautomers (e.g., amino vs. imino forms). Solvent effects (water) are modeled via the PCM approach .

- pKa Estimation : Employ COSMO-RS to predict protonation sites. The primary amino groups have pKa ~4.5–5.5, while pyridinic nitrogen pKa is ~1.5–2.5 .

- Molecular Dynamics (MD) : Simulate interactions with biomolecules (e.g., DNA bases) to assess intercalation potential .

Q. How can researchers resolve contradictory data regarding the stability of this compound in different solvent systems?

- Methodological Answer: Stability assays should include:

- Accelerated Degradation Studies : Expose the compound to polar (DMSO, H₂O) and nonpolar (hexane) solvents at 25°C and 40°C for 72 hours. Monitor via HPLC (C18 column, 1 mL/min, λ = 254 nm). Degradation products (e.g., oxidation to nitro derivatives) indicate solvent-specific reactivity .

- pH-Dependent Stability : Buffered solutions (pH 2–12) reveal hydrolysis susceptibility. Amino groups protonate below pH 4, reducing nucleophilicity and enhancing stability .

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; store in amber vials if λmax < 400 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.